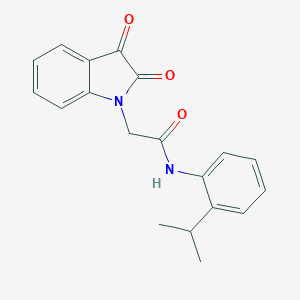![molecular formula C21H17N7O3 B284598 N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
TPCA-1 acts as a potent inhibitor of the NF-κB pathway by targeting the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of the IKKβ subunit and inhibits its kinase activity, thereby preventing the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent activation of NF-κB.
Biochemical and physiological effects:
The inhibition of the NF-κB pathway by TPCA-1 has several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the recruitment and activation of immune cells. It also inhibits the expression of anti-apoptotic proteins and promotes apoptosis in cancer cells. TPCA-1 has been shown to have minimal toxicity and does not affect normal cell growth and survival.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for the IKKβ subunit and does not affect other kinases. It has been extensively studied in various cell lines and animal models, and its mechanism of action is well understood. However, TPCA-1 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It has low bioavailability and limited tissue penetration, which may affect its efficacy in vivo.
未来方向
There are several future directions for the study of TPCA-1. One direction is to develop more potent and selective inhibitors of the NF-κB pathway that can overcome the limitations of TPCA-1. Another direction is to investigate the potential therapeutic applications of TPCA-1 in other diseases, such as infectious diseases and neurodegenerative diseases. Additionally, the combination of TPCA-1 with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of TPCA-1 analogs with improved pharmacokinetic properties may lead to the development of new drugs with clinical applications.
合成方法
TPCA-1 can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,4-dimethoxyphenethylamine followed by the reaction with acetic anhydride to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TPCA-1 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune disorders, TPCA-1 has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage.
属性
分子式 |
C21H17N7O3 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
N-[2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazin-6-yl]acetamide |
InChI |
InChI=1S/C21H17N7O3/c1-12(29)25-20-14(9-22)19-21(27-16(11-24)15(10-23)26-19)28(20)7-6-13-4-5-17(30-2)18(8-13)31-3/h4-5,8H,6-7H2,1-3H3,(H,25,29) |
InChI 键 |
FCISKRNPWSAYJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N |
规范 SMILES |
CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284534.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284535.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
